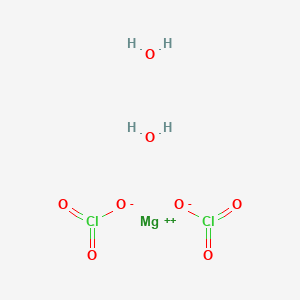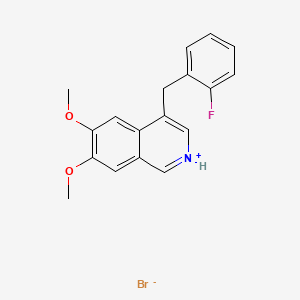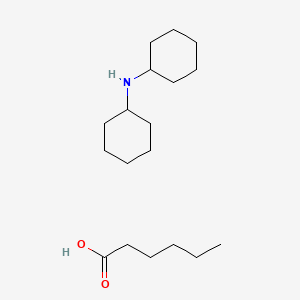
Dicyclohexylamine caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine caproate is a chemical compound formed by the reaction of dicyclohexylamine with caproic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while caproic acid, also known as hexanoic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylamine caproate can be synthesized through the reaction of dicyclohexylamine with caproic acid. The reaction typically involves the following steps:
Mixing: Dicyclohexylamine and caproic acid are mixed in a suitable solvent, such as ethanol or methanol.
Heating: The mixture is heated to a temperature range of 60-80°C to facilitate the reaction.
Stirring: The reaction mixture is stirred continuously to ensure complete interaction between the reactants.
Isolation: The product, this compound, is isolated by filtration or extraction, followed by purification through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts, such as palladium or ruthenium, can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine caproate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Dicyclohexylamine caproate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of dicyclohexylamine caproate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Dicyclohexylamine caproate can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Dicyclohexylamine: The parent compound, used in similar industrial applications but with distinct chemical behavior.
Hexanoic Acid: The carboxylic acid component, used in the synthesis of various esters and amides.
This compound stands out due to its unique combination of properties from both dicyclohexylamine and caproic acid, making it valuable in diverse applications.
Propriétés
Numéro CAS |
13283-96-0 |
|---|---|
Formule moléculaire |
C18H35NO2 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;hexanoic acid |
InChI |
InChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8) |
Clé InChI |
KQRMBMCJQNMEDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

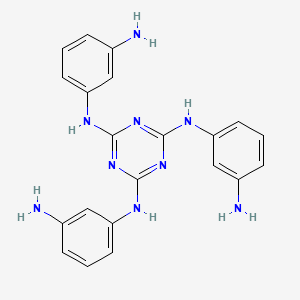
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
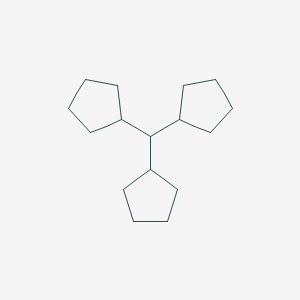
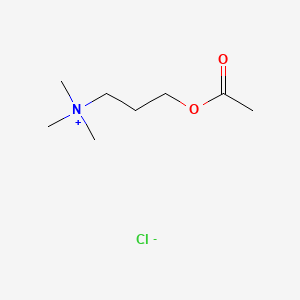
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
